Polidocanol
Descripción general
Descripción
Polidocanol es un compuesto versátil con una amplia gama de aplicaciones en medicina e industria. Es un anestésico local y un agente antipruriginoso que se utiliza comúnmente en ungüentos y aditivos para baños para aliviar la picazón causada por el eccema y la piel seca . Además, se utiliza en el tratamiento de venas varicosas, hemangiomas y malformaciones vasculares . This compound se forma por la etoxilación de dodecanol, dando como resultado un compuesto con la fórmula química C30H62O10 y una masa molar de 582,816 g/mol .
Aplicaciones Científicas De Investigación
Polidocanol tiene numerosas aplicaciones de investigación científica en varios campos, incluida la química, la biología, la medicina y la industria. En medicina, se usa ampliamente como agente esclerosante para el tratamiento de venas varicosas y malformaciones vasculares . También se emplea en el tratamiento de malformaciones vasculares orales y ha demostrado su eficacia en la reducción del tamaño de los hemangiomas . En el campo de la administración de fármacos, el this compound se utiliza en parches transdérmicos para la liberación controlada de fármacos . Además, tiene aplicaciones en el desarrollo de nuevos materiales y sistemas de administración de fármacos .
Mecanismo De Acción
Polidocanol ejerce sus efectos dañando el revestimiento celular endotelial de los vasos sanguíneos. Cuando se administra, actúa como un detergente, interrumpiendo la capa de células endoteliales y haciendo que el vaso colapse sobre sí mismo . Esto lleva a la formación de un cordón fibrótico, que eventualmente se disuelve mediante macrófagos en el transcurso de varias semanas . Los objetivos moleculares y las vías involucradas en este proceso incluyen la agregación de plaquetas en el sitio del daño endotelial, lo que resulta en la formación de una densa red de plaquetas, desechos celulares y fibrina que ocluye el vaso .
Análisis Bioquímico
Biochemical Properties
Polidocanol interacts with the endothelial lining of blood vessels, causing damage that leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This interaction with the endothelial cells is a key biochemical reaction that enables this compound to exert its sclerosing effects.
Cellular Effects
This compound has a concentration and volume-dependent damaging effect on the blood vessel endothelium . It causes fibrosis inside varicose veins, occluding the lumen of the vessel, and reducing the appearance of the varicosity . It also acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel .
Molecular Mechanism
This compound works by damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through its interaction with the endothelial cells of the blood vessels, leading to their damage and subsequent occlusion of the vessel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-lasting effects. For instance, in the treatment of varicose veins, an average of 3 sclerotherapy sessions using 0.5% this compound were required to attain an 80% to 85% improvement in varicose veins .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have an embryocidal effect in rabbits when given in doses approximately equal (based on body surface area) to the human dose .
Metabolic Pathways
It is known that this compound is a non-ionic detergent sclerosing agent that adheres to and disintegrates phospholipids in cell membranes .
Transport and Distribution
It is known that when administered, this compound locally damages blood vessel endothelium .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the endothelial lining of blood vessels where it exerts its effects .
Métodos De Preparación
Polidocanol se sintetiza mediante la etoxilación de dodecanol. Este proceso implica la reacción de dodecanol con óxido de etileno en condiciones controladas para producir this compound . La producción industrial de this compound típicamente implica el uso de un catalizador para facilitar la reacción y asegurar un alto rendimiento y pureza. El producto resultante se purifica luego para eliminar cualquier impureza, como dodecanol residual, para cumplir con los estándares de calidad .
Análisis De Reacciones Químicas
Polidocanol se somete a varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones varían según el resultado deseado. Por ejemplo, las reacciones de oxidación pueden implicar el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, mientras que las reacciones de reducción pueden utilizar agentes reductores como borohidruro de sodio . Las reacciones de sustitución a menudo implican el reemplazo del grupo hidroxilo por otros grupos funcionales, lo que lleva a la formación de varios derivados . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
Polidocanol a menudo se compara con otros agentes esclerosantes como el sulfato de tetradecilo sódico y el oleato de etanolamina . Si bien los tres compuestos se utilizan para el tratamiento de venas varicosas, el this compound se considera más seguro y eficaz debido a su menor incidencia de complicaciones y reacciones adversas . El sulfato de tetradecilo sódico y el oleato de etanolamina se han asociado con reacciones alérgicas y muertes ocasionales, mientras que el this compound tiene un mejor perfil de seguridad . Otros compuestos similares incluyen solución salina hipertónica y morruato de sodio, que también se utilizan como esclerosantes, pero tienen diferentes mecanismos de acción y perfiles de eficacia .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
Record name | Nonaethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polidocanol [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Polidocanol?
A1: this compound's mechanism of action is primarily attributed to its detergent-like properties, which cause endothelial cell damage and subsequent thrombosis, leading to vessel occlusion. [, , , ]
Q2: How does this compound's mechanism differ at low concentrations compared to higher concentrations?
A2: At low concentrations, this compound molecules exist individually in solution, lacking the micellar aggregation needed for endothelial toxicity. [] This explains why lower concentrations, like 0.25%, are less effective for treating telangiectatic leg veins. [] Higher concentrations (0.5%–1%) facilitate micellar formation and are thus more clinically effective. []
Q3: Does this compound exhibit any other pharmacological activities besides its sclerosing effects?
A3: Yes, while primarily recognized for its sclerosant properties, this compound was initially developed as an anesthetic. Research also suggests it possesses antipruritic and antitussive effects. []
Q4: What is the mechanism behind this compound’s anesthetic, antipruritic, and antitussive properties?
A4: Studies have shown that at low concentrations, this compound effectively inhibits voltage-gated sodium (Na+) channels. This inhibitory effect is similar to that of clinically used local anesthetics and is thought to underlie its anesthetic, antipruritic, and antitussive activities. []
Q5: How does this compound affect fibroblast activity and vascular endothelial growth factor (VEGF) expression?
A5: Research using a rat model found that this compound significantly increases VEGF expression in the tracheal submucosa and promotes fibroblast hyperplasia. The most noticeable reactions occurred around the third and fifth days post-injection. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound, also known as hydroxypolyethoxydodecane, has a variable molecular formula and weight due to its polymeric nature. It is a mixture of monododecyl ethers of polyethylene glycol. [, ]
Q7: Is there a way to synthesize monodisperse this compound to overcome the challenges of polydispersity?
A7: Yes, researchers have developed a macrocyclic sulfate-based strategy for synthesizing monodisperse this compound, its sulfates, and methylated derivatives. This approach offers a more controlled and efficient way to produce this compound with specific chain lengths and properties, potentially leading to safer and more effective therapies. []
Q8: Are there any studies focusing on the material compatibility and stability of this compound, its catalytic properties, or computational modeling and SAR?
A8: The provided abstracts do not contain information on these aspects of this compound. Further research may be necessary to explore these areas.
Q9: Are there any specific SHE (Safety, Health, and Environment) regulations related to the use and handling of this compound?
A9: While not explicitly discussed in the provided abstracts, adherence to standard good laboratory practices and regulations concerning handling and disposal of pharmaceuticals is essential when working with this compound. Consult relevant safety data sheets and regulatory guidelines.
Q10: How is the efficacy of this compound determined in preclinical studies?
A10: In vitro studies often utilize cultured human umbilical vein endothelial cells to investigate the effects of this compound on endothelial activation, microparticle release, and apoptosis. [] Animal models, such as rabbits, are frequently employed to assess this compound's efficacy in inducing sclerotherapy, evaluating its impact on pulmonary perfusion and potential for inflammation. [, , ] These preclinical studies provide valuable insights into the safety and effectiveness of this compound before proceeding to clinical trials.
Q11: What is the evidence for this compound's efficacy in treating varicose veins compared to other sclerosants?
A11: Multiple studies have investigated this compound's effectiveness in treating varicose veins. One study found that while both this compound and Sodium Tetradecyl Sulfate effectively eradicated esophageal varices, this compound was associated with a significantly lower incidence of complications, such as esophageal ulceration, retrosternal pain, and stricture formation. [] Another study reported that this compound, particularly in foam form, demonstrated greater efficacy in achieving venous sclerosis and alleviating venous symptoms compared to liquid this compound. [] These findings suggest that this compound might offer a favorable safety and efficacy profile compared to other sclerosants.
Q12: Is there any evidence of resistance development or cross-resistance with this compound therapy?
A12: The provided abstracts do not mention any reports of resistance or cross-resistance associated with this compound. Further research is needed to determine if this is a potential concern with long-term use.
Q13: What are the common side effects associated with this compound use?
A13: While generally considered safe, this compound use can be associated with side effects. Common local side effects include hyperpigmentation, pain, matting, and hematoma formation. [, , ] Systemic reactions, although rare, can occur and include allergic reactions and visual disturbances. [, ] The incidence of these side effects can vary depending on factors such as the concentration of this compound used, the site of injection, and individual patient sensitivity. [, , , ]
Q14: How does the safety of this compound compare between liquid and foam formulations?
A14: A long-term follow-up study on this compound side effects found a higher incidence of adverse events in patients treated with this compound foam compared to liquid this compound. [] This difference may be attributed to the wider distribution and potential for micro-embolization associated with foam sclerotherapy. [, ]
Q15: What are the potential long-term consequences of this compound foam injection, particularly in the lungs?
A15: Experimental studies on rabbits have shown that this compound foam injection can lead to acute and chronic changes in pulmonary perfusion and inflammation. [, ] While these findings highlight potential risks, it's important to note that the rabbit model might not fully represent human physiology and clinical scenarios. Further research is crucial to investigate these findings in humans.
Q16: Are there any concerns about the quality and safety of compounded this compound compared to FDA-approved products?
A16: Yes, a study analyzing samples of compounded this compound revealed concerning findings regarding their quality and safety. None of the compounded samples contained the labeled concentration of this compound, and several had excessive levels of impurities. [] This inconsistency poses potential risks to patients and highlights the importance of using FDA-approved products, which undergo rigorous testing and quality control measures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.